molecular formula C13H15N3O3 B12933226 N-(4-(1,4,5,6-Tetrahydro-4-(hydroxymethyl)-6-oxo-3-pyridazinyl)phenyl)acetamide CAS No. 95355-13-8

N-(4-(1,4,5,6-Tetrahydro-4-(hydroxymethyl)-6-oxo-3-pyridazinyl)phenyl)acetamide

Cat. No.: B12933226
CAS No.: 95355-13-8
M. Wt: 261.28 g/mol
InChI Key: NXGRIOJOPMGCMA-UHFFFAOYSA-N
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Description

N-(4-(1,4,5,6-Tetrahydro-4-(hydroxymethyl)-6-oxo-3-pyridazinyl)phenyl)acetamide is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This acetamide-substituted tetrahydro pyridazinone derivative belongs to a class of compounds known for their diverse biological activities. The molecular structure, featuring a phenylacetamide group linked to a dihydropyridazinone core, is often investigated for its potential to interact with various enzymatic targets. Researchers value this scaffold for its potential application in developing novel therapeutic agents. Compounds with similar structural frameworks, such as pyridazinyl phenylacetamides, are frequently explored as key intermediates or active components in drug discovery efforts, including the development of glucokinase activators for metabolic diseases . The specific hydroxymethyl substitution on the pyridazinyl ring may offer a unique site for further chemical modification, making it a versatile building block in structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and disposal in compliance with local regulations.

Properties

CAS No.

95355-13-8

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-[4-[4-(hydroxymethyl)-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide

InChI

InChI=1S/C13H15N3O3/c1-8(18)14-11-4-2-9(3-5-11)13-10(7-17)6-12(19)15-16-13/h2-5,10,17H,6-7H2,1H3,(H,14,18)(H,15,19)

InChI Key

NXGRIOJOPMGCMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NNC(=O)CC2CO

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

  • The synthesis often starts from substituted phenyl precursors such as 4-aminophenyl derivatives.
  • The pyridazinone ring is constructed via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents.
  • For example, 6-(4-aminophenyl)-5-methylpyridazin-3(2H)-one is a common intermediate prepared by condensation and cyclization steps.

Enantiomeric Purification

  • The compound exists as enantiomers; preparation of pure enantiomers is achieved by crystallization with chiral acids such as D- or L-tartaric acid in 2-propanol.
  • This method yields high optical purity (up to 99.7%) and good yields (~97%) of the desired enantiomeric pyridazinone intermediate.

Introduction of the Hydroxymethyl Group

  • The hydroxymethyl group at the 4-position of the tetrahydropyridazinone ring is introduced by selective oxidation or substitution reactions.
  • One approach involves alkylation of the pyridazinone nitrogen or carbon with formaldehyde or protected hydroxymethyl reagents, followed by deprotection.
  • Oxidation of methyl groups to hydroxymethyl groups can be performed using Jones oxidation or other controlled oxidation methods.

Formation of the Acetamide Substituent on the Phenyl Ring

  • The acetamide group is introduced by acylation of the 4-aminophenyl substituent.
  • This is typically achieved by reacting the 4-aminophenyl intermediate with acetic anhydride or acetyl chloride under controlled conditions to form the N-acetyl derivative.
  • The reaction conditions are optimized to avoid over-acylation or side reactions.

Representative Preparation Procedure

Step Reagents/Conditions Description Yield/Notes
1 4-Aminophenyl derivative + hydrazine + β-dicarbonyl compound Cyclization to form 6-(4-aminophenyl)-5-methylpyridazin-3(2H)-one High yield, mp 210-214°C
2 Crystallization with D- or L-tartaric acid in 2-propanol Enantiomeric purification Optical purity 99.7%, yield ~97%
3 Alkylation with formaldehyde or protected hydroxymethyl reagent Introduction of hydroxymethyl group at pyridazinone 4-position Controlled conditions to avoid over-alkylation
4 Acetylation with acetic anhydride or acetyl chloride Formation of N-(4-(tetrahydro-4-(hydroxymethyl)-6-oxo-3-pyridazinyl)phenyl)acetamide Optimized for selectivity and yield

Detailed Research Findings and Notes

  • The preparation methods emphasize stereochemical control, especially in the formation of the tetrahydropyridazinone ring and its substituents.
  • The use of chiral resolving agents such as tartaric acid salts is critical for obtaining enantiomerically pure intermediates, which is important for biological activity.
  • Oxidation steps to convert methyl to hydroxymethyl groups are performed under carefully controlled conditions to prevent over-oxidation to carboxylic acids.
  • The acetamide formation is a straightforward acylation but requires careful control of reaction time and temperature to maintain the integrity of the pyridazinone ring.
  • The overall synthetic route is modular, allowing for variations in substituents on the phenyl ring or pyridazinone core to generate analogs for structure-activity relationship studies.

Summary Table of Key Preparation Parameters

Parameter Details
Key Intermediate 6-(4-aminophenyl)-5-methylpyridazin-3(2H)-one
Enantiomeric Resolution Crystallization with D-/L-tartaric acid in 2-propanol
Hydroxymethyl Introduction Alkylation with formaldehyde derivatives or oxidation of methyl group
Acetamide Formation Acetylation of amino group with acetic anhydride or acetyl chloride
Typical Yields 95-98% for intermediate formation; ~97% for enantiomeric purification
Melting Point of Intermediate 210-214°C
Optical Rotation +568° or -566° (tetrahydrofuran-methanol 1:1) for enantiomers

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(Hydroxymethyl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(4-(Hydroxymethyl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-(4-(Hydroxymethyl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound is compared to two close analogs identified in the evidence:

Compound A : (R)-N-Acetyl-6-(4-amino-phenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone ()
  • Core structure: Shares the dihydro-pyridazinone scaffold but substitutes the hydroxymethyl group with a methyl group at position 3.
  • Phenyl substituent: Features a 4-aminophenyl group instead of a 4-acetamidophenyl group.
Compound B : N-(4-(1,4,5,6-Tetrahydro-6-oxo-4-((1-oxopropoxy)methyl)-3-pyridazinyl)phenyl)acetamide ()
  • Core structure: Replaces the hydroxymethyl group with a propanoyloxymethyl ester.
  • Functional group : The ester moiety introduces lipophilicity, which may improve membrane permeability but could act as a prodrug, requiring enzymatic hydrolysis for activation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A () Compound B ()
Molecular Weight (g/mol) ~307.3 ~289.3 ~363.4
Substituent 4-(Hydroxymethyl) 5-Methyl, 4-aminophenyl 4-(Propanoyloxymethyl)
LogP ~1.2 (estimated) ~0.8 ~2.5
Aqueous Solubility Moderate (hydrophilic group) High (polar amino group) Low (ester increases lipophilicity)
Metabolic Stability High (resists esterase cleavage) Moderate (amine oxidation) Low (ester hydrolysis required)

Biological Activity

N-(4-(1,4,5,6-Tetrahydro-4-(hydroxymethyl)-6-oxo-3-pyridazinyl)phenyl)acetamide is a complex organic compound with emerging significance in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and research findings.

Compound Overview

Chemical Information:

  • IUPAC Name: N-[4-[4-(hydroxymethyl)-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide
  • Molecular Formula: C13H15N3O3
  • Molecular Weight: 261.28 g/mol
  • CAS Number: 95355-13-8

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: 4-(4-(Hydroxymethyl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)aniline.
  • Reagents: Acetic anhydride and a catalyst such as pyridine.
  • Procedure: The reaction is conducted under controlled conditions to facilitate the formation of the acetamide bond.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported:

  • Cytotoxic Effects: this compound exhibited cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).
    • IC50 Values:
      • MCF-7: 14.7 μM
      • HepG2: 0.9 μM

The mechanism of action involves the inhibition of specific enzymes and receptors. Notably:

  • Cyclooxygenase (COX) Inhibition: The compound may inhibit COX enzymes, reducing inflammation and potentially contributing to its anticancer effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a therapeutic agent in treating infections caused by resistant strains.

Study 2: Anticancer Activity

In a recent in vitro study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results highlighted its potential as an effective agent in inhibiting tumor growth through apoptosis induction.

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